molecular formula C11H15N3O2 B13187257 Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B13187257
M. Wt: 221.26 g/mol
InChI Key: MHQQMQUEXCRJMB-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a compound that has garnered attention for its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant case studies.

Structural Overview

The molecular formula of this compound is C11H15N3O2C_{11}H_{15}N_3O_2 with a molecular weight of 221.26 g/mol. The compound features a triazolo-pyridine framework with a cyclopropyl group that contributes to its distinctive chemical properties and biological activities .

Research indicates that derivatives of triazolo-pyridines exhibit significant biological activities including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various microbial strains.
  • Anticancer Activity : Studies have highlighted the potential of triazolo-pyridines in inhibiting cancer cell proliferation.
  • Kinase Inhibition : Molecular docking studies suggest that this compound may interact with key kinases involved in disease pathways .

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropyl substitutionAnticancer and antimicrobial
3-methyl-7-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridineTriazole ring with trifluoromethyl groupAnticancer activity
5-(cyclopropylmethyl)-7-(substituted piperidinyl)-[1,2,4]triazolo[4,3-a]pyridinePiperidinyl substitutionAntidepressant effects

This table illustrates the structural diversity within the triazolo-pyridine family and their corresponding biological profiles. The specific cyclopropyl substitution in this compound may offer distinct therapeutic avenues not fully explored by other derivatives .

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various biological targets:

  • Kinase Interaction Studies : Molecular docking has been employed to predict binding affinities with kinases associated with cancer pathways. These studies suggest that the compound may inhibit specific kinases crucial for tumor growth .
  • Antimicrobial Testing : In vitro assays have demonstrated that certain derivatives exhibit significant antimicrobial activity against resistant strains of bacteria .

Table 2: In Vitro Enzymatic Activity

CompoundTarget KinaseIC50 (nM)
Methyl 3-cyclopropyl-5H...PfGSK3TBD
Methyl 3-cyclopropyl-5H...PfPK6TBD

This table summarizes preliminary findings on the enzymatic activity of methyl 3-cyclopropyl-5H... against specific kinases. Further research is required to establish definitive IC50 values .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

methyl 3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)8-4-5-9-12-13-10(7-2-3-7)14(9)6-8/h7-8H,2-6H2,1H3

InChI Key

MHQQMQUEXCRJMB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=NN=C(N2C1)C3CC3

Origin of Product

United States

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